2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine
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Overview
Description
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is an organic compound belonging to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine can be achieved through several methods. One common approach involves the Madelung synthesis, which is a modification of the Fischer indole synthesis. This method typically involves the cyclization of an N-phenylhydrazone with an appropriate ketone under acidic conditions .
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to introduce the phenyl group onto the pyrrolo[2,3-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to maximize yield and purity. Continuous flow chemistry techniques are also being explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting FGFRs, which are implicated in cancer progression.
Medicine: Potential therapeutic agent for treating cancers by targeting FGFR signaling pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of FGFRs. FGFRs are involved in key cellular processes such as proliferation, differentiation, and survival. By binding to the ATP-binding site of these receptors, 2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine prevents their activation and subsequent downstream signaling. This inhibition can lead to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds also contain a fused pyrrole and pyridine ring but differ in the position of the nitrogen atom.
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine: Similar structure but with different substitution patterns
Uniqueness
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine is unique due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, FGFR2, and FGFR3). This broad-spectrum inhibition makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
2-phenyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C13H11N3/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
YAGBAFRAZAQNAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)N |
Origin of Product |
United States |
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